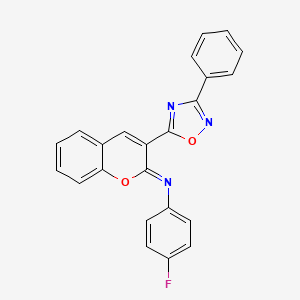
(2Z)-N-(4-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-N-(4-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-imine is a synthetic organic compound that belongs to the class of chromen-imine derivatives This compound is characterized by the presence of a fluorophenyl group, a phenyl-1,2,4-oxadiazolyl moiety, and a chromen-imine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of a suitable precursor, such as a hydrazide, with a nitrile under acidic or basic conditions.
Synthesis of the chromen-imine core: This involves the condensation of a chromone derivative with an amine, often under reflux conditions in the presence of a catalyst.
Coupling of the fluorophenyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(2Z)-N-(4-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS), electrophiles like alkyl halides, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, reduction may produce alcohols or amines, and substitution reactions can result in various substituted aromatic compounds.
科学研究应用
Chemistry
In chemistry, (2Z)-N-(4-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities, making it a promising candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable scaffold for the design of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic and photophysical properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of (2Z)-N-(4-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-imine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition, activation, or allosteric modulation. The exact mechanism depends on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
(2Z)-N-(4-chlorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-imine: Similar structure with a chlorine atom instead of a fluorine atom.
(2Z)-N-(4-methylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-imine: Similar structure with a methyl group instead of a fluorine atom.
(2Z)-N-(4-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-imine: Similar structure with a nitro group instead of a fluorine atom.
Uniqueness
The uniqueness of (2Z)-N-(4-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-imine lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for various applications.
属性
IUPAC Name |
N-(4-fluorophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)chromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14FN3O2/c24-17-10-12-18(13-11-17)25-22-19(14-16-8-4-5-9-20(16)28-22)23-26-21(27-29-23)15-6-2-1-3-7-15/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABISMSSOVEBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=CC=CC=C4OC3=NC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













